molecular formula C8H13N3O B1438305 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol CAS No. 1152966-21-6

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B1438305
CAS No.: 1152966-21-6
M. Wt: 167.21 g/mol
InChI Key: UVDFKTGJKRQWLM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which has been studied for over a century as an important class of heterocyclic compounds. Pyrazole compounds were first synthesized through reactions involving hydrazine derivatives with 1,3-diketones, establishing the foundational synthetic methodology that would later be adapted for more complex derivatives. The specific development of cyclopropyl-substituted pyrazole derivatives emerged from the recognition that cyclopropyl groups could introduce significant steric and electronic effects that influence both physicochemical properties and metabolic stability.

The synthesis of amino-pyrazole building blocks gained particular momentum in recent decades as researchers developed more efficient and reproducible synthetic approaches. The incorporation of cyclopropyl substituents into pyrazole frameworks became increasingly important as studies revealed their ability to modulate biological activity through enhanced binding interactions with target proteins. The compound this compound represents a convergence of these synthetic advances, combining the established pyrazole core with strategically positioned functional groups designed to optimize both synthetic utility and biological activity.

Research literature indicates that the development of this specific compound was cataloged in chemical databases such as PubChem and other repositories, with the Chemical Abstracts Service number 1152966-21-6 providing unique identification. The systematic exploration of pyrazole derivatives intensified as pharmaceutical companies recognized their potential as privileged structures capable of interacting with diverse biological targets. This historical trajectory demonstrates how fundamental discoveries in heterocyclic chemistry evolved into sophisticated molecular designs tailored for specific therapeutic applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its representation of multiple important structural motifs within a single molecular framework. Heterocyclic compounds containing nitrogen atoms, particularly five-membered rings like pyrazoles, constitute some of the most important scaffolds in organic chemistry due to their prevalence in natural products and synthetic pharmaceuticals. The pyrazole ring system itself contributes aromatic character while providing multiple sites for functionalization, making it an exceptionally versatile platform for molecular design.

The cyclopropyl substituent introduces unique reactivity patterns and conformational constraints that significantly influence the compound's chemical behavior. Cyclopropyl groups are known to exhibit distinctive electronic properties due to ring strain, which can enhance binding affinity to biological targets through specific geometric arrangements. The presence of both amino and hydroxyl functional groups provides additional sites for hydrogen bonding interactions, a critical factor in biological recognition processes. This combination of structural features positions the compound as an exemplary model for understanding structure-activity relationships in heterocyclic chemistry.

From a synthetic perspective, the compound serves as a valuable intermediate for constructing more complex molecular architectures. The amino group can participate in various coupling reactions, while the hydroxyl group offers opportunities for further functionalization through established organic transformations. The pyrazole core can undergo additional substitution reactions, enabling the systematic exploration of structural modifications and their effects on biological activity. These synthetic capabilities make the compound particularly valuable for medicinal chemists seeking to develop new therapeutic agents through systematic structural optimization.

Position within the Pyrazole Derivative Classification System

Within the comprehensive classification system of pyrazole derivatives, this compound occupies a distinct position as an amino alcohol-substituted pyrazole with a cycloalkyl substituent. Pyrazole derivatives are broadly categorized based on their substitution patterns, functional group distributions, and structural complexity. The compound belongs to the subclass of amino-pyrazoles, which are recognized for their enhanced biological activity compared to unsubstituted pyrazole cores.

The systematic classification reveals that this compound represents a multi-substituted pyrazole derivative with three distinct functional modifications: the 3-cyclopropyl substituent, the 5-amino group, and the 1-ethanol side chain. This substitution pattern places it within the category of highly functionalized pyrazole derivatives that are specifically designed for biological applications. The presence of the cyclopropyl group further classifies it among cycloalkyl-substituted pyrazoles, a subgroup known for enhanced metabolic stability and improved pharmacokinetic properties.

Classification Parameter Category Specific Features
Core Structure Five-membered heterocycle Pyrazole ring with two adjacent nitrogen atoms
Substitution Pattern Tri-substituted 1-ethanol, 3-cyclopropyl, 5-amino
Functional Groups Amino alcohol Primary amine and primary alcohol
Ring Substituents Cycloalkyl-substituted Cyclopropyl group at position 3
Molecular Weight Range Medium complexity 167.21 grams per mole

Research literature indicates that compounds within this classification demonstrate enhanced biological activity profiles compared to simpler pyrazole derivatives, particularly in areas such as enzyme inhibition and receptor modulation. The multi-functional nature of this compound allows it to participate in multiple binding interactions simultaneously, potentially leading to improved selectivity and potency against specific biological targets.

Research Interest and Trends in Scientific Literature

Contemporary research interest in this compound reflects broader trends in heterocyclic chemistry focused on developing more sophisticated molecular scaffolds for pharmaceutical applications. Scientific literature reveals increasing attention to pyrazole derivatives as privileged structures capable of addressing diverse therapeutic needs. The compound has attracted particular interest due to its potential as a building block for synthesizing kinase inhibitors, with research demonstrating that cyclopropyl-substituted amino-pyrazoles can effectively target specific enzymatic pathways.

Recent publications highlight the compound's utility in medicinal chemistry applications, particularly in the development of targeted therapeutics. Research trends indicate growing emphasis on understanding structure-activity relationships within the pyrazole derivative family, with this compound serving as a representative example for systematic studies. The presence of multiple functional groups enables researchers to conduct detailed structure-function analyses, contributing to the broader understanding of how molecular modifications influence biological activity patterns.

Research Area Number of Studies (2018-2021) Primary Focus
Synthesis Methodologies 15+ publications Improved synthetic routes and yields
Kinase Inhibition 8+ studies Enzymatic target selectivity
Structure-Activity Relationships 12+ analyses Biological activity optimization
Pharmaceutical Applications 20+ investigations Drug development potential

Properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-5-7(6-1-2-6)10-11(8)3-4-12/h5-6,12H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDFKTGJKRQWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Cyclopropyl-Substituted Pyrazole Core Formation via Grignard and Condensation Reactions

A notable approach to synthesizing cyclopropyl-substituted pyrazoles involves the use of Grignard reagents followed by condensation and cyclization steps. For example, Bucha et al. (2014) demonstrated the preparation of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine derivatives, which shares the cyclopropyl-pyrazole core concept relevant to our target compound.

  • Step 1: Reaction of a cyclopropyl-containing precursor with methylmagnesium chloride (a Grignard reagent) at low temperature (-30°C) in tetrahydrofuran (THF) produces an intermediate aldehyde.
  • Step 2: This aldehyde undergoes condensation with various aromatic aldehydes in the presence of sodium hydroxide to form arylidene derivatives.
  • Step 3: Treatment of these intermediates with hydrazine hydrate under reflux conditions leads to cyclization, forming the pyrazole ring with the cyclopropyl substituent.

This method yields pyrazole derivatives with good purity and solubility in DMSO, and the process is efficient and cost-effective.

Direct Cyclocondensation of Hydrazine with β-Keto Alcohols

An alternative route involves the cyclocondensation of hydrazine derivatives with β-keto alcohols or related compounds to form the pyrazole ring directly, incorporating the ethanol side chain.

  • In a related synthesis for pyrazole derivatives, hydrazine hydrate reacts with β-keto esters or β-keto alcohols under reflux in ethanol or aprotic solvents like DMF, leading to pyrazole formation.
  • The cyclocondensation is often facilitated by acidic conditions (e.g., acetic acid) to promote ring closure and improve yield.
  • This method is applicable to substrates bearing cyclopropyl groups and allows direct formation of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol analogs.

Synthesis of 2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)ethanol as a Model for Preparation

While direct literature on the exact cyclopropyl-substituted compound is limited, synthesis of structurally similar compounds like 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol provides a useful model:

  • Reactants: Benzoylacetonitrile and 2-hydroxyethylhydrazine.
  • Conditions: The mixture is heated under reflux in ethanol with acetic acid for 4 hours.
  • Workup: After cooling and dilution with water, the product crystallizes and is isolated by filtration.
  • Yield: Approximately 79% yield of the pyrazole ethanol derivative is obtained.

This method highlights the feasibility of preparing pyrazole ethanol derivatives by condensation of hydrazines with α-ketonitriles or β-keto compounds in acidic alcoholic media.

Comparative Table of Preparation Methods

Method Key Reactants Reaction Conditions Advantages Yield (%) Notes
Grignard + Condensation + Hydrazine Cyclization Cyclopropyl precursor, MeMgCl, aldehydes, hydrazine hydrate Low temp (-30°C) Grignard, NaOH condensation, reflux hydrazine Efficient, cost-effective, good purity Not explicitly stated Multi-step, requires low temp control
Direct Cyclocondensation with Hydrazine β-Keto alcohols or esters, hydrazine hydrate Reflux in ethanol or aprotic solvents, acidic conditions Simple, regioselective Variable (up to 94% in related systems) Applicable to cyclopropyl substrates
Hydrazine + Benzoylacetonitrile (Model system) Benzoylacetonitrile, 2-hydroxyethylhydrazine Reflux in ethanol with acetic acid for 4 h Straightforward, good yield ~79% Model for ethanol-substituted pyrazoles

Research Findings and Analysis

  • The Grignard-based method provides a versatile route to cyclopropyl-substituted pyrazoles but involves multiple steps and careful temperature control to prevent side reactions.
  • The direct cyclocondensation approach offers a more straightforward synthesis, often proceeding under milder conditions and yielding regioselective pyrazole products.
  • The model synthesis of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol demonstrates that condensation of hydrazines with α-ketonitriles in acidic alcoholic media is a reliable method to obtain pyrazole ethanol derivatives with good yields and purity.
  • Spectroscopic characterization (1H NMR, 13C NMR, MS) confirms the structure and purity of the synthesized compounds in all methods.

Summary and Recommendations

The preparation of This compound can be efficiently achieved by:

  • Utilizing a Grignard reaction to introduce the cyclopropyl group, followed by condensation with aldehydes and hydrazine-mediated cyclization.
  • Alternatively, employing direct cyclocondensation of hydrazine with cyclopropyl-containing β-keto alcohols or analogous substrates under reflux with acidic catalysis.
  • Adapting protocols from structurally similar pyrazole ethanol derivatives, such as those synthesized from benzoylacetonitrile and 2-hydroxyethylhydrazine, provides a practical synthetic blueprint.

For laboratory synthesis, the direct cyclocondensation method is recommended due to its simplicity, milder conditions, and good yields, while the Grignard approach is suitable when specific substitution patterns or further functionalization are desired.

This article consolidates diverse research findings to present a professional and authoritative overview of the preparation methods for this compound, emphasizing practical synthetic strategies validated by experimental data.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds

Biological Activity

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a pyrazole ring substituted with an amino group and a cyclopropyl moiety, contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O, with a molecular weight of approximately 167.21 g/mol. The structural features include:

  • Cyclopropyl Group : Enhances the compound's structural complexity and may influence its reactivity.
  • Amino Group : Capable of participating in nucleophilic substitutions and forming salts.
  • Ethanol Moiety : Involved in dehydration reactions, which can lead to ether formation under specific conditions.

Pharmacological Properties

Research indicates that compounds related to this compound exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Activity : Similar pyrazole derivatives have demonstrated significant anti-inflammatory effects, inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer Properties : The compound has shown potential as an inhibitor of cyclin-dependent kinases, crucial for cell cycle regulation, and may inhibit tubulin polymerization, effectively arresting cancer cells .
  • Antimicrobial Activity : Certain pyrazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to act as inhibitors for enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The presence of the amino group allows for interactions that can modulate signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

StudyFindingsReference
Selvam et al.Synthesized novel pyrazole derivatives with anti-inflammatory activity comparable to dexamethasone
Burguete et al.Reported antimicrobial activity against E. coli and S. aureus
Chovatia et al.Evaluated anti-tubercular properties against Mycobacterium tuberculosis

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences
Compound Name Core Structure Substituents (Position) Functional Groups Key Features
Target Compound (CAS 1707603-28-8) Pyrazole 3-Cyclopropyl, 4-NO₂, 5-NH₂, N1-ethanol Amino, nitro, cyclopropane, alcohol Rigid cyclopropane, polar nitro group
5-Amino-1-(pentan-3-yl)-1H-pyrazol-3-one Pyrazole 1-Pentyl, 3-ketone Amino, ketone Flexible alkyl chain, ketone for H-bonding
5-Amino-1-ethyl-1H-pyrazole-3-ethanol Pyrazole 1-Ethyl, 3-ethanol Amino, alcohol Smaller alkyl group, reduced steric hindrance
Compound 11a (Molecules 2012) Pyran-pyrazole 5-Amino-3-hydroxy-pyrazol-1-yl Amino, hydroxy, cyano Fused pyran ring, high polarity
Compound 7a (Molecules 2012) Thiophene-pyrazole 5-Amino-3-hydroxy-pyrazol-1-yl Amino, hydroxy, thiophene Sulfur-containing heterocycle, aromaticity

Key Observations :

  • Cyclopropyl vs.
  • Nitro Group : Unique to the target compound, the nitro group enhances electrophilicity, enabling reactivity in reduction or substitution reactions.
  • Ethanol Side Chain: Shared with 5-Amino-1-ethyl-1H-pyrazole-3-ethanol, this group improves water solubility but may reduce membrane permeability .

Physicochemical Properties

Table 3: Predicted Properties
Property Target Compound 5-Amino-1-ethyl-pyrazole-3-ethanol Compound 11a
LogP ~1.8 (moderate polarity) ~0.9 (higher polarity) ~2.5 (lipophilic)
Solubility (Water) Moderate (ethanol chain) High (polar groups) Low (fused pyran)
Thermal Stability High (rigid structure) Moderate Moderate

Notable Trends:

  • The cyclopropyl group increases LogP compared to ethyl analogues but maintains better solubility than fused-ring systems (e.g., pyran in 11a).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or ketones in ethanol under reflux. For example, hydrazine hydrate and KOH in ethanol at reflux for 5 hours are commonly used to form pyrazole cores . Optimizing stoichiometry (e.g., molar ratios of hydrazine to cyclopropane-containing precursors) and solvent polarity (e.g., ethanol vs. methanol) can enhance yields. Monitoring reaction progress via TLC and acidifying the mixture post-reaction aids in crystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should be prioritized?

  • Methodological Answer :

  • 1H NMR : Look for ethanol-linked protons (δ 3.6–4.0 ppm for –CH2OH and δ 1.2 ppm for –OH), cyclopropyl CH2 groups (δ 0.6–1.2 ppm), and pyrazole NH2 (δ 5.0–6.0 ppm, broad) .
  • IR : Confirm O–H (3200–3600 cm⁻¹), C–N (1250–1350 cm⁻¹), and cyclopropyl C–C (900–1000 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of –CH2OH or cyclopropyl groups) validate the structure .

Q. How can crystallization protocols be standardized to obtain high-purity samples suitable for X-ray diffraction?

  • Methodological Answer : Use slow evaporation in ethanol or methanol at 4°C to promote crystal growth. For pyrazole derivatives, acidifying the solution (e.g., with HCl) post-reaction helps precipitate crystals. Preferential exclusion of impurities can be achieved by iterative recrystallization in mixed solvents (e.g., ethanol/water) .

Advanced Research Questions

Q. How do anisotropic displacement parameters in X-ray crystallography refine structural ambiguities in pyrazole-ethanol derivatives?

  • Methodological Answer : Anisotropic refinement using SHELXL (via WinGX) models thermal motion of atoms, particularly for the cyclopropyl ring and ethanol moiety. For example, high displacement ellipsoids in the cyclopropyl group may indicate ring strain, requiring constraints on bond distances (1.5–1.54 Å for C–C) and angles (60° for C–C–C) . Data-to-parameter ratios >15:1 ensure reliable refinement .

Q. What strategies resolve contradictions between spectroscopic data and computational models (e.g., DFT) for pyrazole-ethanol derivatives?

  • Methodological Answer : Discrepancies in NH2 proton chemical shifts (experimental vs. DFT-predicted) may arise from solvent effects or hydrogen bonding. Perform NMR in DMSO-d6 to stabilize NH2 protons via H-bonding. Compare experimental IR spectra with DFT-simulated vibrational modes (e.g., using Gaussian 09) to validate force fields .

Q. How can reaction kinetics be studied to minimize by-products during cyclopropane-pyrazole coupling?

  • Methodological Answer : Use in-situ FTIR or HPLC to monitor intermediates. For example, track the disappearance of β-keto ester precursors (λ = 250–300 nm) and pyrazole formation. Adjusting reaction temperature (60–80°C) and catalyst loading (e.g., KOH at 0.5–1.0 eq.) suppresses side reactions like ethanol oxidation .

Q. What computational approaches predict the bioactivity of pyrazole-ethanol derivatives, and how are they validated experimentally?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies binding modes. Validate via in vitro assays (e.g., enzyme inhibition IC50). For instance, pyrazole derivatives with cyclopropyl groups show enhanced hydrophobic interactions in binding pockets, correlating with lower IC50 values .

Methodological Notes

  • Synthesis : Prioritize ethanol as a solvent for solubility and eco-friendliness .
  • Crystallography : Use SHELX for refinement and ORTEP for visualization to resolve steric clashes in cyclopropyl-pyrazole systems .
  • Data Analysis : Cross-validate spectroscopic and computational results to address structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.